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molecular formula C10H14N2O B8693107 3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide CAS No. 1078-20-2

3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide

Cat. No. B8693107
M. Wt: 178.23 g/mol
InChI Key: QIRMEJCSQASKNZ-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A solution of 3-chloro-pyridine 1-oxide (2.40 g, 18.5 mmol) in piperidine (6 mL) was heated at 140° C. for 2 days. After the reaction mixture was cooled to room temperature the amine was removed, and the residue was purified by flash chromatography on a silica gel column (6:1 EtOAc/MeOH), affording 3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl 1′-oxide as a pale yellow solid (2.20 g, 67%). 1H NMR (CDCl3) δ 1.59-1.67 (m, 6H), 3.14-3.18 (m, 4H), 6.78 (dd, 1H, J=2.1, 8.7 Hz), 7.03 (dd, 1H, J=6.3, 8.7 Hz), 7.63-7.66 (m, 1H), 7.85-7.86 (m, 1H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1>N1CCCCC1>[N:4]1([C:2]2[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=2)[CH2:5][CH2:6][CH2:7][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC=1C=[N+](C=CC1)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
N1CCCCC1
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (6:1 EtOAc/MeOH)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1C=[N+](C=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 133.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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